

Introduction: The Strategic Value of the Tetrahydrofuran Scaffold

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Compound of Interest

Compound Name: Tetrahydrofuran-3-carbaldehyde

Cat. No.: B041593

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The tetrahydrofuran (THF) ring is a privileged structural motif frequently encountered in a vast array of natural products and biologically active molecules, including lignans, polyether ionophores, and numerous marine polyketides.[1][2][3][4] Its prevalence in pharmacologically active compounds has made it a cornerstone in medicinal chemistry and drug discovery.[5][6] **Tetrahydrofuran-3-carbaldehyde** (C₅H₈O₂) emerges as a particularly valuable and versatile building block for synthetic chemists.[7][8][9] This reagent uniquely combines the stable, polar, and often stereochemically rich tetrahydrofuran core with a highly reactive aldehyde functional group, providing a direct handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

This application note provides an in-depth exploration of key synthetic transformations utilizing **Tetrahydrofuran-3-carbaldehyde**, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of complex molecular architectures.

Compound Profile: **Tetrahydrofuran-3-carbaldehyde**

Property	Value	Source(s)
Molecular Formula	C ₅ H ₈ O ₂	[7][8][9]
Molecular Weight	100.12 g/mol	[7][9]
CAS Number	79710-86-4	[7][9]
Appearance	Typically supplied as a solution (e.g., 50 wt. % in H ₂ O)	
Boiling Point	99 °C (for 50 wt. % solution in H ₂ O)	
Density	~1.106 g/mL at 25 °C (for 50 wt. % solution in H ₂ O)	

Application I: Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of alkenes from carbonyl compounds.[10] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde, forming a transient four-membered oxaphosphetane intermediate.[11][12] The thermodynamic driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, ensuring the reaction's irreversibility.[11] For **Tetrahydrofuran-3-carbaldehyde**, the Wittig reaction offers a robust method for carbon chain extension, installing a vinyl group or more complex substituted alkenes at the 3-position of the THF ring.

Experimental Protocol: Synthesis of 3-Vinyltetrahydrofuran

This protocol describes a general procedure for the olefination of **Tetrahydrofuran-3-carbaldehyde** using methyltriphenylphosphonium bromide.

Materials:

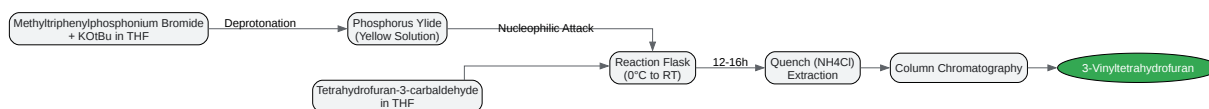
- Methyltriphenylphosphonium bromide
- Potassium tert-butoxide (KOtBu)

- **Tetrahydrofuran-3-carbaldehyde** (racemic)
- Anhydrous Tetrahydrofuran (THF)
- Hexanes
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Ylide Generation:** To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF to form a suspension.
- Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.05 equivalents) portion-wise over 15 minutes. The mixture will turn a characteristic yellow-orange color, indicating ylide formation.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
- **Aldehyde Addition:** Cool the ylide solution back to 0 °C. Add a solution of **Tetrahydrofuran-3-carbaldehyde** (1.0 equivalent) in anhydrous THF dropwise via a syringe over 20 minutes.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Quench the reaction by slowly adding saturated aqueous NH₄Cl. Reduce the volume of THF in vacuo.
- Add hexanes to the residue and stir vigorously to precipitate the triphenylphosphine oxide.
- Filter the mixture through a pad of celite, washing the filter cake with additional hexanes.
- Wash the combined organic filtrate with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (note: the product is volatile).

- Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired alkene.



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Caption: General workflow for the Wittig olefination of **Tetrahydrofuran-3-carbaldehyde**.

Representative Data for Wittig Reactions

Ylide Precursor	Aldehyde	Base	Solvent	Yield (%)	Product E/Z Ratio
$\text{Ph}_3\text{P}^+\text{CH}_3\text{Br}^-$	THF-3-CHO	KOtBu	THF	75-85	N/A
$\text{Ph}_3\text{P}^+\text{CH}_2\text{CH}_3\text{Br}^-$	THF-3-CHO	n-BuLi	THF	70-80	Z-favored[10]
$\text{Ph}_3\text{P}^+\text{CHCO}_2\text{EtBr}^-$	THF-3-CHO	NaH	THF	85-95	E-favored[10]

Application II: Carbon-Nitrogen Bond Formation via Reductive Amination

Reductive amination is one of the most powerful and widely used methods for synthesizing amines, a critical functional group in pharmaceuticals. The reaction proceeds by the initial formation of an iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ by a mild hydride reagent.[13][14] Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is a preferred reagent for this transformation as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that can be detrimental to sensitive

substrates.^[15] This method provides a direct and efficient route to 3-(aminomethyl)tetrahydrofuran derivatives.

Experimental Protocol: Synthesis of N-Benzyl-1-(tetrahydrofuran-3-yl)methanamine

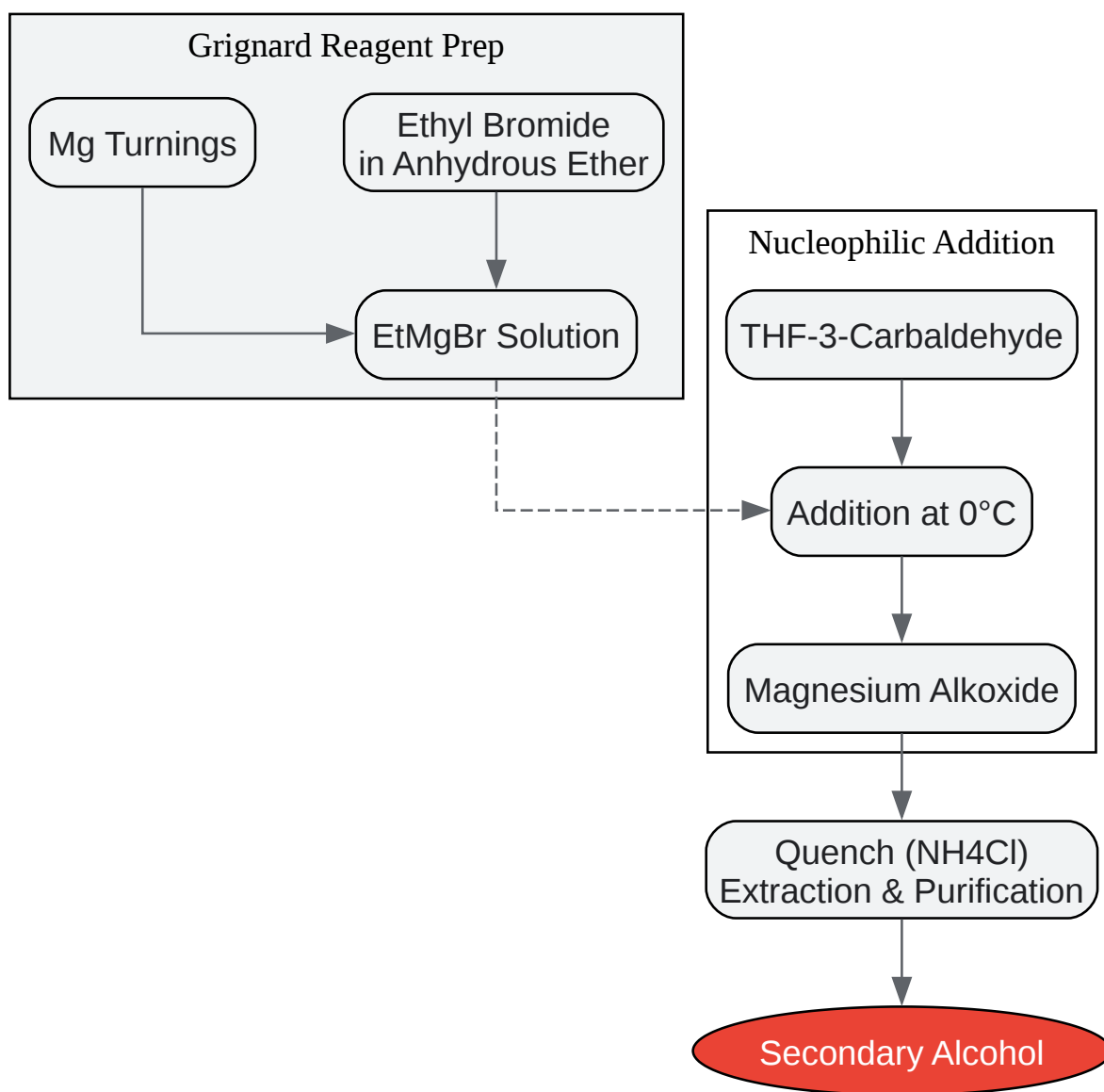
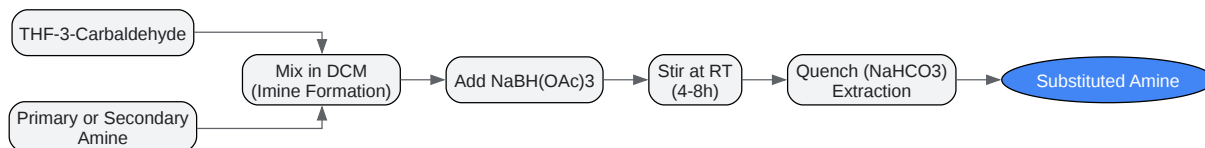
Materials:

- **Tetrahydrofuran-3-carbaldehyde**
- Benzylamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** To a round-bottom flask, add **Tetrahydrofuran-3-carbaldehyde** (1.0 equivalent) and dichloromethane.
- Add benzylamine (1.1 equivalents) to the solution and stir for 20 minutes at room temperature to facilitate pre-formation of the imine/iminium intermediate.
- **Reduction:** Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirring solution. The reaction is often mildly exothermic.
- Stir the reaction at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
- **Work-up:** Carefully quench the reaction by adding saturated aqueous NaHCO_3 . Stir vigorously for 15-20 minutes until gas evolution ceases.
- Separate the organic layer. Extract the aqueous layer twice with DCM.

- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.



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